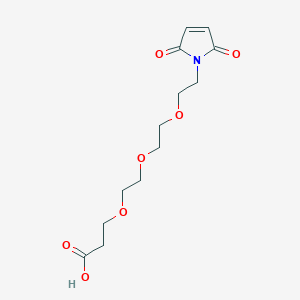

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxy-2,2-bis(2-hydroxyethyl)pentanoic acid

Description

Early Foundations and Pioneering Research

The historical trajectory of polyethylene glycol-based linkers traces back to the 1970s when Professor Frank Davis of Rutgers University first modified bovine serum albumin with polyethylene glycol to reduce the immunogenicity of recombinant proteins, prolong their metabolism in vivo, and enhance protein activity. This seminal work established the foundation for what would become a transformative technology in pharmaceutical science. The early exploration of polyethylene glycol conjugation to proteins represented a paradigmatic shift in addressing fundamental challenges associated with protein therapeutics, including rapid clearance, poor biodistribution, and immunogenic responses.

The development of monodisperse polyethylene glycol linkers with defined molecular weights and terminal functionalities emerged in the 1990s, enabling more precise bioconjugation strategies. This advancement marked a critical transition from simple polymer modifications to sophisticated, purpose-designed linking molecules capable of facilitating complex therapeutic constructs. The evolution from homobifunctional spacers to heterobifunctional, cleavable, and branched architectures reflected the growing understanding of structure-property relationships in bioconjugation chemistry.

Properties

CAS No. |

518044-40-1 |

|---|---|

Molecular Formula |

C13H19NO7 |

Molecular Weight |

301.29 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-5-hydroxy-2,2-bis(2-hydroxyethyl)pentanoic acid |

InChI |

InChI=1S/C13H19NO7/c15-6-3-9(14-10(18)1-2-11(14)19)13(4-7-16,5-8-17)12(20)21/h1-2,9,15-17H,3-8H2,(H,20,21) |

InChI Key |

AMOPUHDFPSFVHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)C(CCO)C(CCO)(CCO)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mal-PEG3-acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of maleimido-tri(ethylene glycol)-propionic acid typically involves the reaction of maleimide with tri(ethylene glycol) and propionic acid under controlled conditions. One common method includes the use of a Diels-Alder reaction, where maleimide reacts with a diene to form the desired product . The reaction conditions often require mild temperatures and the presence of a catalyst to facilitate the formation of the product.

Industrial Production Methods

Industrial production of maleimido-tri(ethylene glycol)-propionic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Maleimido-tri(ethylene glycol)-propionic acid primarily undergoes addition reactions, particularly Michael addition, where the maleimide group reacts with nucleophiles such as thiols. This reaction forms stable thioether bonds, making it valuable in bioconjugation .

Common Reagents and Conditions

Common reagents used in reactions with maleimido-tri(ethylene glycol)-propionic acid include thiol-containing compounds, which react with the maleimide group under mild pH conditions (typically pH 6.5-7.5) . The reaction is highly specific and efficient, forming stable thioether linkages.

Major Products Formed

The major products formed from reactions involving maleimido-tri(ethylene glycol)-propionic acid are thioether-linked conjugates. These products are stable and resistant to cleavage by reducing agents or physiological buffer conditions .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

One of the primary applications of Maleimido-tri(ethylene glycol)-propionic acid is in the synthesis of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of drugs. The maleimide group facilitates site-specific conjugation to cysteine residues on antibodies, enhancing the therapeutic index by directing the cytotoxic agents to cancer cells while minimizing damage to healthy tissues.

Case Study: Neolymphostin-based ADCs

Research has demonstrated that Maleimido-tri(ethylene glycol)-propionic acid can be effectively used to prepare neolymphostin-based ADC precursors. This approach allows for precise attachment of cytotoxic agents to trastuzumab, a monoclonal antibody used in breast cancer treatment, specifically at the A114C cysteine mutant site .

PROTAC Linkers

Maleimido-tri(ethylene glycol)-propionic acid serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that promote targeted degradation of specific proteins within cells. The PEG-based linker enhances solubility and stability while allowing for efficient conjugation to both the target protein and an E3 ligase.

Research Insights

Studies indicate that using Maleimido-tri(ethylene glycol)-propionic acid as a linker in PROTAC design improves cellular uptake and degradation efficiency of target proteins, thereby providing a novel strategy for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders .

Bioconjugation Techniques

The compound is also employed in bioconjugation techniques where it acts as a reactive handle for attaching various biomolecules such as peptides, proteins, or nucleic acids. The maleimide functionality allows for selective conjugation to thiol groups, which are prevalent in many biological molecules.

Applications in Diagnostics

In diagnostics, Maleimido-tri(ethylene glycol)-propionic acid can be used to label antibodies or other biomolecules with fluorescent tags or enzymes. This labeling is crucial for developing sensitive assays for disease detection and monitoring .

Research Applications

Maleimido-tri(ethylene glycol)-propionic acid has been utilized in various research applications across multiple fields:

- Cell Biology : It aids in studying cell signaling pathways by facilitating the attachment of signaling molecules to cell membranes.

- Immunology : The compound is used in creating immunoassays that require precise targeting and quantification of antigens.

- Neuroscience : Its application extends to neurobiology where it helps in studying neuronal signaling by tagging neurotransmitter receptors .

Summary of Key Features

| Feature | Description |

|---|---|

| Structure | Contains a maleimide group and triethylene glycol moiety |

| Reactivity | Reacts selectively with thiols for bioconjugation |

| Solubility | Enhances solubility and stability of conjugates |

| Applications | ADCs, PROTACs, bioconjugation, diagnostics |

Mechanism of Action

The primary mechanism of action for maleimido-tri(ethylene glycol)-propionic acid involves the formation of thioether bonds through Michael addition. The maleimide group acts as an electrophile, reacting with nucleophilic thiol groups on proteins or other molecules. This reaction is highly specific and occurs under mild conditions, making it suitable for various bioconjugation applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Maleimidopropionic Acid

- Structure : Lacks PEG spacer; maleimide directly linked to propionic acid.

- Molecular Formula: C₇H₇NO₄; MW: 169.14 g/mol .

- Unlike Maleimido-tri(ethylene glycol)-propionic acid, its shorter structure may lead to steric hindrance in large biomolecule conjugations .

- Limitation: Endogenous interference in postmortem analysis due to microbial metabolism .

3-Maleimidopropionic Acid NHS Ester

- Structure : NHS-activated ester derivative of 3-maleimidopropionic acid.

- Molecular Formula : C₁₁H₁₀N₂O₆; MW : 266.21 g/mol .

- Application : Enables amine-reactive conjugation, commonly used for immobilizing proteins on surfaces. Unlike the PEG3-containing linker, it lacks a hydrophilic spacer, reducing solubility in aqueous systems .

3-Phthalimidopropionic Acid

- Structure : Phthalimide group replaces maleimide; propionic acid terminus.

- Molecular Formula: C₁₁H₉NO₄; MW: 219.19 g/mol .

- Application : Used in peptide synthesis and organic intermediates. The phthalimide group is less reactive toward thiols compared to maleimide, limiting its utility in ADC development .

PEG-Maleimide Derivatives (e.g., Mal-dPEG(24)-COOH)

- Structure : Varied PEG chain lengths (e.g., 24 ethylene glycol units).

- Molecular Weight : Higher (e.g., ~1,200 g/mol for PEG24), increasing hydrodynamic radius .

- Application : Extended PEG spacers enhance solubility and reduce aggregation in ADCs. However, excessively long PEG chains may impede cellular uptake or drug release kinetics compared to the optimized PEG3 spacer in Maleimido-tri(ethylene glycol)-propionic acid .

Comparative Data Table

Key Research Findings

- Superior Cytotoxicity: ADCs with Maleimido-tri(ethylene glycol)-propionic acid exhibited lower IC₅₀ values (195–286 nM) compared to non-PEGylated maleimide linkers, attributed to improved drug release and target engagement .

- Stability : The PEG3 spacer reduces aggregation and enhances serum stability compared to maleimides without PEG .

- Conjugation Efficiency: Site-specific conjugation to cysteine residues (e.g., trastuzumab-A114C) minimizes heterogeneity, a critical advantage over nonspecific NHS ester-based linkers .

Biological Activity

Overview

Maleimido-tri(ethylene glycol)-propionic acid (Mal-PEG3-acid) is a synthetic compound that features a maleimide group linked to a tri(ethylene glycol) chain, terminating with propionic acid. This compound is primarily utilized in bioconjugation and crosslinking applications due to its ability to form stable thioether bonds with sulfhydryl groups. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in chemical biology, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.

Target of Action

Mal-PEG3-acid predominantly targets biomolecules containing thiol groups (cysteine residues) and primary amines. The maleimide group reacts with thiols to form covalent bonds, facilitating the conjugation of drugs or labels to proteins.

Mode of Action

The covalent bonding mechanism allows for stable modifications of biomolecules, which can enhance their therapeutic efficacy or enable tracking in biological studies. This interaction is crucial for creating site-specific conjugates that can improve the pharmacokinetics and biodistribution of therapeutic agents.

Biochemical Analysis

Mal-PEG3-acid plays an essential role in various biochemical processes. It is employed in the synthesis of neolymphostin-based ADC precursors, which are used for site-specific conjugation to cysteine mutant trastuzumab-A114C. This application highlights its utility in targeted cancer therapies, where precise delivery of cytotoxic agents is critical for minimizing off-target effects.

Cellular Effects

Research indicates that Mal-PEG3-acid influences cellular functions significantly. For instance, it can alter cell signaling pathways, gene expression, and overall cellular metabolism. The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, which is beneficial for cellular uptake and activity.

Applications in Research

Maleimido-tri(ethylene glycol)-propionic acid has diverse applications across multiple fields:

- Chemistry : Used as a linker in the synthesis of bioconjugates and crosslinkers.

- Biology : Facilitates protein labeling and immobilization, aiding various biochemical assays.

- Medicine : Integral in developing ADCs for targeted therapy against cancers.

- Industry : Applied in creating advanced materials such as self-healing polymers.

Case Study 1: Antibody-Drug Conjugates

A study demonstrated the effectiveness of Mal-PEG3-acid in forming ADCs that target specific cancer cells while minimizing damage to healthy tissues. The use of this linker allowed for enhanced stability and controlled release of the cytotoxic agent upon internalization by cancer cells.

Case Study 2: Protein Labeling

In another research project, Mal-PEG3-acid was utilized to label proteins for imaging studies. The resulting conjugates exhibited improved solubility and stability compared to traditional labeling methods, showcasing the compound's versatility in biochemical applications.

Data Table: Properties and Applications

| Property/Characteristic | Details |

|---|---|

| Molecular Weight | 518044-40-1 |

| Solubility | Highly soluble in aqueous media |

| Reactivity | Reacts with thiol groups to form stable bonds |

| Applications | Bioconjugation, ADC synthesis, protein labeling |

| Biological Activity | Enhances drug targeting and reduces immunogenicity |

Q & A

Q. What analytical methods are recommended to confirm the structural integrity and purity of Maleimido-tri(ethylene glycol)-propionic acid during ADC synthesis?

Researchers should employ high-performance liquid chromatography (HPLC) for purity assessment, coupled with mass spectrometry (MS) to verify molecular weight (301.29 g/mol) and structural confirmation. Nuclear magnetic resonance (NMR) can validate functional groups like the maleimide and triethylene glycol moieties. Stability under storage conditions (-20°C for powder, -80°C in solvent) should be monitored via accelerated degradation studies using thermal stress or pH variations .

Q. How can conjugation efficiency of Maleimido-tri(ethylene glycol)-propionic acid to cysteine-mutant antibodies (e.g., trastuzumab-A114C) be quantified?

Use SDS-PAGE or size-exclusion chromatography (SEC) to separate conjugated vs. unconjugated antibodies. Quantify drug-to-antibody ratio (DAR) via hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy, leveraging differences in absorbance between the antibody (280 nm) and payload. For site-specific conjugation, Ellman’s assay can measure free thiols pre- and post-reaction to assess maleimide-thiol coupling efficiency .

Q. What in vitro assays are suitable for evaluating the cytotoxic activity of ADCs incorporating this linker?

Cell viability assays (e.g., MTT or CellTiter-Glo) using HER2-positive cell lines (e.g., BT474, N87) are standard. Dose-response curves should be generated to calculate IC50 values, with controls for naked antibodies and free payloads. Replicate experiments (n ≥ 3) are critical to address variability, as seen in ADC23 (IC50: 286 nM in BT474) vs. ADC24 (IC50: 195 nM in BT474) .

Advanced Research Questions

Q. How do differences in drug-loading (DAR) impact the pharmacokinetic and efficacy profiles of ADCs using this linker?

Systematic studies comparing DAR1.7 vs. DAR1.9 (as reported in ) should assess plasma stability (via LC-MS/MS), tumor uptake (using radiolabeled ADCs), and toxicity. Lower DAR may improve tolerability but reduce potency, while higher DAR risks aggregation. In vivo xenograft models can correlate DAR with tumor regression and off-target effects .

Q. What mechanistic studies can elucidate the cleavage pathway of Maleimido-tri(ethylene glycol)-propionic acid in physiological environments?

Incubate ADCs in buffer systems mimicking lysosomal conditions (pH 4.5–5.0 with cathepsin B) or serum (pH 7.4 with esterases). Monitor linker cleavage via fluorescence resonance energy transfer (FRET) probes or release of free payload quantified by LC-MS. Comparative studies with non-cleavable linkers (e.g., maleimide-PEG) can validate the triethylene glycol-propionic acid spacer’s role in payload release .

Q. How can researchers resolve contradictions in reported IC50 values for ADCs with identical linkers but varying payloads?

Conduct orthogonal assays to confirm cytotoxicity, such as apoptosis markers (e.g., caspase-3 activation) or genomic profiling. Investigate payload mechanisms (e.g., PIKK inhibition for neolymphostin) and cell-line-specific expression of drug targets. Statistical tools like ANOVA or mixed-effects models can account for batch variability or assay sensitivity .

Q. What strategies optimize site-specific conjugation to minimize heterogeneity in ADC populations?

Employ engineered antibodies with defined cysteine residues (e.g., trastuzumab-A114C) and controlled redox conditions during conjugation. Use LC-MS peptide mapping to verify conjugation sites. Computational modeling (e.g., molecular dynamics) can predict maleimide accessibility and guide mutagenesis for improved coupling efficiency .

Methodological Considerations

- Data Analysis : Use nonlinear regression for IC50 calculations (e.g., GraphPad Prism) and report 95% confidence intervals. For DAR, average values from multiple analytical methods (e.g., HIC and MS) to reduce bias .

- Experimental Design : Include controls for linker stability (e.g., free linker in serum) and payload toxicity. Preclinical studies should follow NIH guidelines for rigor, including randomization and blinding where feasible .

- Conflict Resolution : Replicate conflicting results across independent labs and share raw data for meta-analysis. Transparent reporting of synthesis protocols (e.g., molar ratios, reaction times) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.